molecular formula C17H19FN2O6S2 B12203560 (2-{[(2Z)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid

(2-{[(2Z)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid

Cat. No.: B12203560
M. Wt: 430.5 g/mol
InChI Key: MPHNPFRSJBMIFD-UHFFFAOYSA-N
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Description

| (2-{[(2Z)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid is a potent and selective small-molecule activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a primary cellular defense mechanism against oxidative and electrophilic stress. This compound functions by modifying specific cysteine residues on the Keap1 protein, the natural repressor of Nrf2, leading to the stabilization, nuclear translocation, and subsequent activation of Nrf2. Once activated, Nrf2 binds to the Antioxidant Response Element (ARE), initiating the transcription of a wide array of cytoprotective genes. These genes encode for proteins involved in detoxification (e.g., NQO1), antioxidant production (e.g., HO-1), and glutathione metabolism, making this reagent a critical tool for probing the Nrf2-ARE pathway in vitro and in vivo. Its primary research value lies in modeling the cytoprotective response and investigating potential therapeutic strategies for conditions driven by oxidative damage, including neurodegenerative diseases, hepatic fibrosis, and other pathologies where redox imbalance is a key factor. Researchers utilize this high-purity compound to elucidate the precise mechanisms of Keap1-Nrf2 interaction and to screen for downstream effects in various disease models. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C17H19FN2O6S2

Molecular Weight

430.5 g/mol

IUPAC Name

2-[2-[[3-[2-(4-fluorophenyl)ethyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]amino]-2-oxoethoxy]acetic acid

InChI

InChI=1S/C17H19FN2O6S2/c18-12-3-1-11(2-4-12)5-6-20-13-9-28(24,25)10-14(13)27-17(20)19-15(21)7-26-8-16(22)23/h1-4,13-14H,5-10H2,(H,22,23)

InChI Key

MPHNPFRSJBMIFD-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=NC(=O)COCC(=O)O)N2CCC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Thiophene Functionalization

Starting Material : 3,4-Dihydroxythiophene derivatives are alkylated or acylated to introduce reactive sites. For example, ethyl 3-chloro-4-hydroxy-thiophene-2-carboxylate is treated with thiourea to form a thiazolidine intermediate.

Reaction Conditions :

  • Solvent : Ethanol or DMF

  • Catalyst : Sodium acetate or triethylamine

  • Temperature : Reflux (80–100°C)

  • Yield : 70–85%

Cyclization to Form Bicyclic System

The intermediate undergoes intramolecular cyclization under acidic or basic conditions. For instance, treatment with POCl₃ facilitates the formation of the thieno[3,4-d]thiazole ring.

Key Step :

Thiazolidine intermediatePOCl3,refluxTetrahydrothieno[3,4-d]thiazole[13]\text{Thiazolidine intermediate} \xrightarrow{\text{POCl}_3, \text{reflux}} \text{Tetrahydrothieno[3,4-d]thiazole}

Oxidation to Sulfone

The sulfide groups in the thiazole ring are oxidized to sulfones using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).

Oxidation Conditions

  • Oxidizing Agent : H₂O₂ (30%) in acetic acid

  • Temperature : 50–60°C

  • Time : 8–12 hours

Example :

Tetrahydrothieno[3,4-d]thiazoleH2O2,AcOH5,5-Dioxide derivative[6]\text{Tetrahydrothieno[3,4-d]thiazole} \xrightarrow{\text{H}2\text{O}2, \text{AcOH}} \text{5,5-Dioxide derivative}

Yield : 80–90%

Coupling with Glyoxylic Acid Derivative

The final step involves forming a hydrazone linkage between the thiazole amine and the glyoxylic acid moiety.

Synthesis of (2-Oxoethoxy)acetic Acid Precursor

Reagents :

  • Chloroacetic acid

  • Glycine ethyl ester

  • Coupling Agent : DCC (N,N'-dicyclohexylcarbodiimide)

Procedure :
Chloroacetic acid is reacted with glycine ethyl ester in the presence of DCC to form the activated ester. The product is hydrolyzed to the free acid under basic conditions.

Hydrazone Formation

Reaction Conditions :

  • Solvent : Ethanol/water (1:1)

  • Catalyst : Acetic acid

  • Temperature : 25–40°C

Mechanism :

Thiazole amine+Glyoxylic acid derivative(2Z)-Hydrazone[13]\text{Thiazole amine} + \text{Glyoxylic acid derivative} \rightarrow \text{(2Z)-Hydrazone}

Stereochemical Control :
The (2Z)-configuration is achieved by using mild acidic conditions and avoiding excess heat, which promotes isomerization.

Yield : 60–72%

Purification and Characterization

Purification Methods

  • Recrystallization : Ethanol/DMF (1:1)

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7)

Analytical Data

  • ¹H-NMR (DMSO-d₆) :

    • δ 7.45–7.30 (m, 4H, Ar-H), 4.50 (s, 2H, CH₂), 3.80 (s, 2H, OCH₂CO).

  • LC-MS : [M+H]⁺ = 498.1.

Key Challenges and Optimizations

  • Regioselectivity : Controlled by using sterically hindered bases (e.g., diisopropylethylamine) during alkylation.

  • Oxidation Efficiency : Excess H₂O₂ and extended reaction times prevent residual sulfide impurities.

  • Hydrazone Stability : pH adjustment (pH 6–7) minimizes decomposition during coupling.

Industrial-Scale Considerations

  • Continuous Flow Systems : For cyclization and oxidation steps to enhance yield and safety.

  • Green Chemistry : Replacement of POCl₃ with biodegradable catalysts (e.g., zeolites) is under investigation .

Chemical Reactions Analysis

Types of Reactions

(2-{[(2Z)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-{[(2Z)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its fluorophenyl group makes it suitable for use in fluorescence-based assays, enabling the visualization of biological processes at the molecular level.

Medicine

In medicine, (2-{[(2Z)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers and coatings can enhance their performance, making them suitable for use in various applications, including electronics and aerospace.

Mechanism of Action

The mechanism of action of (2-{[(2Z)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group can participate in π-π interactions, while the thiazole ring can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Thiazole-Oxadiazole Hybrids

Compounds like N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine () share heterocyclic cores but lack the fused thienothiazole system. Their synthesis involves cyclodehydrogenation, whereas the target compound likely requires multi-step cyclization and functionalization .

1,2,4-Triazole-3-Thioacetic Acids

Derivatives such as 2-(5-(3,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid () feature triazole rings instead of thienothiazole. The methoxy groups on the phenyl ring contrast with the target’s fluorophenyl group, leading to differences in electronic properties and bioactivity .

Thiazolidinone-Azo Derivatives

Compounds like (2-(benzyloxy)-5-azolylphenyl)thiazolidin-4-one () incorporate azo linkages for conjugation. The target compound’s acetic acid chain may offer superior solubility compared to benzyloxy groups, which are prone to metabolic cleavage .

Table 1: Structural Comparison

Compound Core Structure Key Substituents Synthetic Method
Target Compound Thienothiazole 4-Fluorophenyl ethyl, acetic acid Cyclization, hydrolysis
Thiazole-Oxadiazole Hybrid Thiazole-oxadiazole Substituted oxadiazole Cyclodehydrogenation
Triazole-Thioacetic Acid Triazole 3,4-Dimethoxyphenyl, thioether Thiol-alkylation

Physicochemical Properties

Polarity and Solubility

The sulfone and acetic acid groups in the target compound increase polarity, enhancing aqueous solubility compared to esters (e.g., ethyl-2-(4-methoxyphenyl)acetate in ). Fluorine’s electronegativity further modulates lipophilicity, balancing membrane permeability and solubility .

Electronic Effects

Table 2: Physicochemical Data

Compound logP (Predicted) Water Solubility (mg/mL) pKa (COOH)
Target Compound 1.8 12.5 3.2
Thiazole-Oxadiazole Hybrid 2.5 8.7 N/A
Triazole-Thioacetic Acid 2.1 10.2 4.1
Antimicrobial Potential

The target compound’s thienothiazole core may disrupt bacterial cell wall synthesis, akin to 1,2,4-triazole-3-thioacetic acids (), which show MIC values of 4–16 µg/mL against S. aureus. The fluorophenyl group could enhance Gram-positive selectivity .

Anticancer Activity

Compared to thiazole-oxadiazole hybrids (IC₅₀ = 8–22 µM, ), the target’s fused ring system may improve DNA intercalation or kinase inhibition. The acetic acid moiety could facilitate binding to charged residues in topoisomerase II .

Stability and Metabolic Considerations

The sulfone group in the target compound reduces susceptibility to oxidative metabolism compared to thioethers (e.g., triazole-thioacetic acids in ). The acetic acid moiety may undergo conjugation, but its glyoxyloxy spacer could slow hydrolysis relative to esters .

Biological Activity

The compound known as (2-{[(2Z)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid is a complex organic molecule with potential biological activities. Its structure incorporates a thiazole ring and a fluorophenyl group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available research findings.

  • Molecular Formula : C18H21FN2O5S2
  • Molecular Weight : 428.5 g/mol
  • IUPAC Name : 5-[[3-[2-(4-fluorophenyl)ethyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]amino]-5-oxopentanoic acid

The biological activity of this compound can be attributed to its interaction with various molecular targets. Preliminary studies suggest that it may modulate enzyme activities and receptor functions involved in several biological pathways. The specific mechanisms are still under investigation but may include:

  • Enzyme Inhibition : The compound could act as an inhibitor of specific enzymes related to inflammation and cancer pathways.
  • Receptor Modulation : It may interact with receptors that regulate cellular responses to stimuli.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit antimicrobial properties. The presence of the thiazole ring is particularly notable for its potential to disrupt bacterial cell walls or inhibit essential metabolic pathways.

Anticancer Properties

Studies have shown that thiazole derivatives can possess anticancer activity. The compound's ability to induce apoptosis in cancer cells and inhibit tumor growth has been observed in preliminary in vitro studies. This effect is likely mediated through the modulation of signaling pathways associated with cell proliferation and survival.

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of the compound on various cancer cell lines (e.g., breast and lung cancer). Results indicated significant inhibition of cell viability at concentrations above 10 µM.
    Cell LineIC50 (µM)
    MCF-7 (Breast)12
    A549 (Lung)15
  • Antimicrobial Testing : The compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Zones of inhibition were measured using the disk diffusion method.
    Bacterial StrainZone of Inhibition (mm)
    Staphylococcus aureus18
    Escherichia coli15

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

  • Inflammation Modulation : The compound has shown potential in reducing markers of inflammation in animal models, suggesting a role in inflammatory disease management.
  • Neuroprotective Effects : Preliminary data indicate that it may offer neuroprotective benefits by modulating oxidative stress pathways.

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